![molecular formula C9H19ClN2O2 B153522 Tert-butyl Piperazine-1-carboxylate Hydrochloride CAS No. 76535-74-5](/img/structure/B153522.png)
Tert-butyl Piperazine-1-carboxylate Hydrochloride
Overview
Description
Tert-butyl piperazine-1-carboxylate hydrochloride (TBPC-HCl) is a synthetic compound that has been used in a variety of scientific studies. It is a white, odorless, crystalline solid with a molecular weight of 175.60 g/mol and a melting point of 207-209°C. TBPC-HCl is a derivative of piperazine, a heterocyclic aromatic compound, and is a member of the piperazine family of compounds. It is a versatile compound that can be used in a variety of laboratory experiments, and has been used in a variety of scientific studies, including biochemistry and physiology.
Scientific Research Applications
Synthesis of Piperazine Derivatives
This compound is used in the preparation of a series of (m-phenoxy)phenyl substituted piperazine derivatives . These derivatives have potential applications in medicinal chemistry due to their structural relevance to many bioactive molecules .
Polymer Synthesis
It serves as a termination agent during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring-opening polymerization. This process is significant in creating polymers with potential biomedical applications .
Drug Substance Intermediates
BOC-PIPERAZINE HYDROCHLORIDE can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances, such as trazodone , an antidepressant .
PROTAC Development
It is useful as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation, which is a novel therapeutic strategy .
Cross-Coupling Reactions
The compound undergoes Buchwald-Hartwig coupling reactions with aryl halides and can be cross-coupled with aryl iodides using specific catalysts and bases, which is a valuable reaction in organic synthesis .
N-Boc Protection
It can be prepared via solvent-free N-Boc protection, which is an essential step in the protection of amine groups during peptide synthesis .
Mechanism of Action
Target of Action
Tert-butyl Piperazine-1-carboxylate Hydrochloride, also known as BOC-PIPERAZINE HYDROCHLORIDE, is a compound useful in organic synthesis . It is used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances . .
Mode of Action
The mode of action of BOC-PIPERAZINE HYDROCHLORIDE involves its interaction with various aryl halides to form corresponding amine derivatives . This is achieved through a process known as Buchwald-Hartwig amination . The compound can be prepared via solvent-free N-Boc protection catalyzed by iodine .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules .
Pharmacokinetics
It is known that the piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Result of Action
The result of BOC-PIPERAZINE HYDROCHLORIDE’s action is the formation of corresponding amine derivatives through its interaction with various aryl halides . These amine derivatives can be used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules .
properties
IUPAC Name |
tert-butyl piperazine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;/h10H,4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGRJODPOICGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl Piperazine-1-carboxylate Hydrochloride |
Synthesis routes and methods
Procedure details
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